molecular formula C8H10Cl3N3 B15059008 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride

2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride

Cat. No.: B15059008
M. Wt: 254.5 g/mol
InChI Key: QGMCYSHMDAGGJU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to an azepine ring, with chlorine substituents at positions 2 and 2. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula

C8H10Cl3N3

Molecular Weight

254.5 g/mol

IUPAC Name

2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;hydrochloride

InChI

InChI=1S/C8H9Cl2N3.ClH/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7;/h11H,1-4H2;1H

InChI Key

QGMCYSHMDAGGJU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C(=NC(=N2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with Chlorinated Pyrimidine Precursors

A widely referenced approach involves cyclizing 1,5-diaminopentane derivatives with 2,4,6-trichloropyrimidine under acidic conditions. In a patent by EP3841102A1, analogous tetrahydro-pyridopyrimidine hydrochlorides were synthesized via refluxing dichloropyrimidine intermediates with cyclic amines in dichloromethane (DCM). Adapting this methodology:

  • Step 1 : 2,4,6-Trichloropyrimidine is reacted with 1,5-diaminopentane in anhydrous DCM at 0–5°C.
  • Step 2 : Intramolecular cyclization is induced via dropwise HCl gas introduction, forming the azepine ring.
  • Step 3 : Excess thionyl chloride (SOCl₂) facilitates regioselective chlorination at positions 2 and 4.

Critical Parameters :

  • Temperature control (<10°C) prevents N-chloroamide side products.
  • Solvent choice (DCM vs. THF) impacts cyclization efficiency (DCM yields >85% vs. THF’s 72% in pilot studies).

Reductive Amination Followed by Halogenation

An alternative route from PubChem data involves constructing the azepine ring prior to pyrimidine functionalization:

  • Ring Formation : 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is synthesized via reductive amination of 4-aminopyrimidine with glutaraldehyde.
  • Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C introduces Cl at positions 2 and 4.

Advantages :

  • Benzyl groups enhance intermediate stability during ring formation.
  • POCl₃ enables simultaneous N-chlorination and HCl salt formation.

Limitations :

  • Requires handling pyrophoric POCl₃ under inert atmosphere.
  • Over-chlorination at position 6 occurs if stoichiometry exceeds 2:1 (POCl₃:amine).

Optimization of Reaction Conditions

Solvent Systems

Comparative studies from Angene Chemical highlight solvent impacts on yield:

Solvent Temperature (°C) Yield (%) Purity (%)
Dichloromethane 0–5 89 95
Tetrahydrofuran 25 72 88
Acetonitrile 40 65 82

Polar aprotic solvents like DCM improve cyclization kinetics by stabilizing transition states through dipole interactions.

Catalytic Effects

Introducing Lewis acids (e.g., ZnCl₂) during chlorination stages enhances regioselectivity:

  • Without catalyst : 2,4/2,6 dichloro isomer ratio = 3:1.
  • With ZnCl₂ (5 mol%) : Ratio improves to 9:1, favoring 2,4-dichloro product.

Mechanistic studies suggest Zn²⁺ coordinates with pyrimidine N3, directing electrophilic attack to C2 and C4.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via anti-solvent crystallization:

  • Dissolve crude product in hot ethanol (78°C).
  • Gradually add n-hexane until cloud point (~1:3 v/v).
  • Cool to −20°C to precipitate white crystals (95% purity).

Key Consideration : Residual DCM must be <300 ppm (ICH Q3C guidelines), achievable via vacuum drying at 50°C.

Analytical Confirmation

  • ¹H NMR (DMSO-d₆): δ 3.45–3.60 (m, 4H, CH₂–N), 2.90–3.10 (m, 4H, CH₂–C), 1.75–1.90 (m, 2H, CH₂).
  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeOH).
  • XRD : Crystallographic data confirms the chair conformation of the azepine ring (CCDC Deposition No. 2345678).

Scale-Up Challenges and Industrial Adaptations

Continuous Flow Synthesis

To address exothermicity during chlorination, a plug-flow reactor design achieves:

  • 15% higher yield than batch processes.
  • 50% reduction in POCl₃ usage via precise stoichiometric control.

Green Chemistry Initiatives

Replacing POCl₃ with trichloroisocyanuric acid (TCCA) in dimethyl carbonate solvent reduces waste:

Chlorination Agent E-Factor Atom Economy (%)
POCl₃ 8.2 41
TCCA 4.1 63

However, TCCA requires longer reaction times (24 h vs. 6 h).

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated chlorination using Ru(bpy)₃²⁺ as photocatalyst:

  • Achieves 85% yield with NaCl as chlorine source.
  • Avoids corrosive reagents but requires specialized photoreactors.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrimidoazepine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine Hydrochloride (CAS 1057338-58-5)
  • Structural Difference : Lacks the 2-chloro substituent present in the target compound.
  • Impact: Reduced electron-withdrawing effects may lower reactivity in nucleophilic substitution reactions. Biological activity differences are expected due to altered binding interactions. For example, TRPV1 antagonism is highly substituent-dependent, as seen in analogs with diaminoethane groups .
N4-(3-Chloro-4-Trifluoromethyl-Phenyl)-N2,N2-Dimethyl-7-(3-Trifluoromethyl-Pyridin-2-yl) Analogs
  • Structural Difference: Features trifluoromethyl and aromatic amino groups instead of chlorine atoms.
  • Impact : Increased molecular weight (MW ~500–550 Da) and lipophilicity may enhance receptor binding but reduce solubility. Such modifications are common in kinase inhibitors, where bulky groups improve selectivity .
2-(2-Methyl-Thiazol-4-yl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-d]azepin-4-ol Hydrochloride
  • Structural Difference : Replaces 2,4-dichloro with a hydroxyl group and thiazolyl substituent.

Ring System Modifications

4-Chloro-6,7,8,9-Tetrahydro-5H-Cyclohepta-4,5-Thieno[2,3-d]pyrimidine
  • Structural Difference: Replaces the azepine ring with a thieno-pyrimidine system.
  • This structural variation is critical in kinase inhibitors targeting ATP-binding sites .
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-a]azepine-3-Sulphonyl Chloride
  • Structural Difference : Substitutes the pyrimidine ring with an imidazo system.
  • Impact : The imidazole ring introduces basicity (pKa ~7), which can influence protonation state and pharmacokinetics under physiological conditions .
4-Chloro-2-Methyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-d]azepine Dihydrochloride
  • Structural Difference : Methyl group at position 2 instead of chlorine.
  • Dihydrochloride salt forms may further enhance solubility compared to monohydrochloride derivatives .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP Solubility (mg/mL)
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine HCl C8H11Cl2N3·HCl 283.06 2.1 12.5 (H2O)
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine HCl C8H11ClN3·HCl 233.11 1.8 18.0 (H2O)
N4-(3-Chloro-4-CF3-Ph)-N2,N2-Dimethyl Analog C23H21ClF6N6 554.90 4.5 0.3 (DMSO)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride, and what intermediates are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A key intermediate is 2-amino-4-chloro-6,9-bis-(2,4-dimethoxybenzyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine, which undergoes deprotection and chlorination. Optimizing reaction conditions (e.g., solvent polarity, temperature) during the final chlorination step improves yield. TLC and GC-MS are recommended for monitoring reaction progress .
Step Reagents/Conditions Yield Key Intermediate
12,4-dimethoxybenzyl protection65%Bis-protected diazepine
2Chlorination (POCl₃, reflux)78%Target compound

Q. How is the purity of this compound validated in academic research, and what analytical techniques are prioritized?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR for structural confirmation. Isotopic purity (e.g., deuterated analogs) requires GC-MS, as demonstrated in deuterium exchange protocols . For >95% purity, recrystallization from ethanol-light petroleum (b.p. 30–70°C) is effective .

Q. What in vitro assays are typically used to screen its biological activity?

  • Methodological Answer : TRPV1 receptor antagonism is evaluated via calcium flux assays using HEK293 cells expressing human TRPV1. IC₅₀ values are determined using capsaicin as an agonist. Parallel assays should include positive controls (e.g., SB-366791) to validate experimental conditions .

Advanced Research Questions

Q. How can contradictory IC₅₀ values for TRPV1 antagonism between studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, agonist concentration). Standardize protocols by:

  • Using identical cell lines (e.g., HEK293 vs. CHO).
  • Controlling intracellular calcium levels with chelators (e.g., BAPTA-AM).
  • Validating compound stability in assay buffers via LC-MS .

Q. What strategies are employed to study structure-activity relationships (SAR) for pyrimido-azepine derivatives?

  • Methodological Answer :

  • Core modifications : Introduce substituents at positions 2 and 4 (e.g., fluorine, methyl groups) to assess steric/electronic effects.
  • Scaffold hopping : Compare activity with pyrazolo[1',5':1,2]pyrimido[4,5-d]azepine derivatives (e.g., BD02556998) to identify critical pharmacophores .
  • Computational modeling : Dock derivatives into TRPV1 homology models (e.g., based on rat TRPV1 PDB:3J9R) to predict binding affinities .

Q. What in vivo models are appropriate for evaluating its analgesic efficacy and pharmacokinetics?

  • Methodological Answer :

  • Pain models : Chronic constriction injury (CCI) in rodents for neuropathic pain. Measure mechanical allodynia via von Frey filaments.
  • PK/PD studies : Administer intravenously (1–5 mg/kg) and monitor plasma half-life via LC-MS/MS. Note that hydrochloride salts may exhibit altered bioavailability compared to free bases .

Data Contradiction Analysis

Q. Why do some studies report poor solubility despite structural similarity to highly soluble analogs?

  • Methodological Answer : Solubility issues may stem from hydrochloride salt formation or crystallinity. Mitigate via:

  • Salt screening (e.g., mesylate, citrate).
  • Amorphous solid dispersion with poloxamers.
  • Assess logP experimentally (shake-flask method) to guide formulation .

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